molecular formula C3HClN2OS B3030886 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde CAS No. 100305-91-7

5-Chloro-1,2,3-thiadiazole-4-carbaldehyde

Cat. No.: B3030886
CAS No.: 100305-91-7
M. Wt: 148.57 g/mol
InChI Key: TUKGSBUMIWKUCY-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3-thiadiazole-4-carbaldehyde is a heterocyclic compound containing a thiadiazole ring with a chlorine atom at the 5-position and an aldehyde group at the 4-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules .

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde are alkyl and aryl-amines . The compound reacts with these amines in alcohol solution to give 1,2,3-triazole-4-thiocarboxamides .

Mode of Action

This compound interacts with its targets through a series of ring transformations . It reacts with alkyl and aryl-amines in alcohol solution to produce 1,2,3-triazole-4-thiocarboxamides . Similarly, it reacts with hydrazine and N-aminomorpholine to furnish the 1,2,3-triazole-4-thiohydrazides .

Biochemical Pathways

The compound affects the biochemical pathways involving alkyl and aryl-amines

Pharmacokinetics

Similar compounds have shown advanced pharmacokinetics in rats . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with alkyl and aryl-amines

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound reacts with its targets in an alcohol solution . Therefore, the presence and concentration of alcohol can significantly affect the compound’s action. Other environmental factors such as temperature, pH, and the presence of other chemicals could also influence its action.

Biochemical Analysis

Biochemical Properties

5-Chloro-1,2,3-thiadiazole-4-carbaldehyde has been found to react with alkyl and aryl-amines in alcohol solution to give 1,2,3-triazole-4-thiocarboxamides This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It is known that it reacts with alkyl and aryl-amines to give 1,2,3-triazole-4-thiocarboxamides , suggesting that it may have binding interactions with biomolecules, and could potentially influence enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-1,2,3-thiadiazole-4-carbaldehyde can be synthesized through a multi-step process starting from 1,3-dichloroacetone. The synthetic route involves the following steps :

    Formation of 1,3-dichloroacetone: This is achieved through the chlorination of acetone.

    Cyclization: The 1,3-dichloroacetone undergoes cyclization with thiosemicarbazide to form the thiadiazole ring.

    Chlorination: The thiadiazole ring is then chlorinated to introduce the chlorine atom at the 5-position.

    Formylation: Finally, the aldehyde group is introduced at the 4-position through a formylation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3-thiadiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Thiadiazole-4-carbaldehyde: Lacks the chlorine atom at the 5-position.

    5-Bromo-1,2,3-thiadiazole-4-carbaldehyde: Contains a bromine atom instead of chlorine at the 5-position.

    5-Methyl-1,2,3-thiadiazole-4-carbaldehyde: Contains a methyl group instead of chlorine at the 5-position.

Uniqueness

5-Chloro-1,2,3-thiadiazole-4-carbaldehyde is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for forming diverse chemical products. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-chlorothiadiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClN2OS/c4-3-2(1-7)5-6-8-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKGSBUMIWKUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(SN=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631141
Record name 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100305-91-7
Record name 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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